molecular formula C14H14O2 B14303078 2,2-Diphenylethane-1,1-diol CAS No. 113379-74-1

2,2-Diphenylethane-1,1-diol

Cat. No.: B14303078
CAS No.: 113379-74-1
M. Wt: 214.26 g/mol
InChI Key: MDHSJYAGARNARF-UHFFFAOYSA-N
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Description

2,2-Diphenylethane-1,1-diol is an organic compound with the molecular formula C14H14O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a carbon chain. This compound is also known as meso-hydrobenzoin and is characterized by its two phenyl groups (C6H5) attached to the central carbon atoms. It is a white crystalline solid that is sparingly soluble in water but soluble in organic solvents like ethanol and ether.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Diphenylethane-1,1-diol can be synthesized through the reduction of benzoin using sodium borohydride (NaBH4) as a reducing agent. The reaction typically involves dissolving benzoin in ethanol and adding sodium borohydride, followed by the addition of hydrochloric acid to quench the reaction. The product is then recrystallized from acetone to obtain pure this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the laboratory synthesis methods can be scaled up for industrial purposes, involving similar reagents and conditions but with larger quantities and more controlled environments.

Chemical Reactions Analysis

Types of Reactions

2,2-Diphenylethane-1,1-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), permanganic acid (HMnO4)

    Reduction: Sodium borohydride (NaBH4), nickel catalyst (Ni)

    Substitution: Various reagents depending on the desired substitution product

Major Products Formed

    Oxidation: Benzil (1,2-diphenylethane-1,2-dione)

    Reduction: 1,2-Diphenylethane

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

2,2-Diphenylethane-1,1-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-diphenylethane-1,1-diol involves its ability to participate in redox reactions due to the presence of hydroxyl groups. In reduction reactions, the hydroxyl groups can be converted to carbonyl groups, while in oxidation reactions, they can be further oxidized to form diketones. The compound’s molecular targets and pathways are primarily related to its redox properties and its ability to form hydrogen bonds with other molecules .

Comparison with Similar Compounds

2,2-Diphenylethane-1,1-diol can be compared with other similar compounds such as:

These comparisons highlight the unique redox properties of this compound and its versatility in various chemical reactions.

Properties

CAS No.

113379-74-1

Molecular Formula

C14H14O2

Molecular Weight

214.26 g/mol

IUPAC Name

2,2-diphenylethane-1,1-diol

InChI

InChI=1S/C14H14O2/c15-14(16)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13-16H

InChI Key

MDHSJYAGARNARF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(O)O

Origin of Product

United States

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